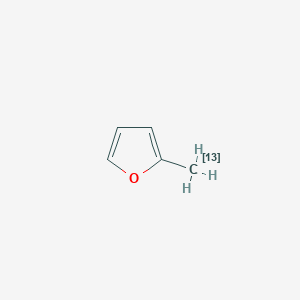

2-Methyl-13C-furan

Description

Contextualization of Isotopic Labeling in Furan (B31954) Chemistry and its Significance

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.orgcreative-proteomics.com In this process, one or more atoms in a molecule are replaced by an isotope of the same element that has a different mass. wikipedia.orgwikipedia.org For carbon, the common, lighter isotope is carbon-12 (¹²C), while the heavier, stable isotope carbon-13 (¹³C) has a natural abundance of only about 1.1%. frontiersin.org By strategically synthesizing a molecule like 2-methylfuran (B129897) with a ¹³C atom at a specific position, researchers create a "labeled" compound that is chemically almost identical to its unlabeled counterpart but can be distinguished using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcernobioscience.com

Furan and its derivatives are a class of heterocyclic organic compounds found in sources ranging from food and flavorings to potential biofuels and industrial chemicals. nih.govnih.govnih.gov The chemistry of furans is rich and complex, involving various rearrangements and cycloaddition reactions. researchgate.net Isotopic labeling, particularly with ¹³C, is highly significant in furan chemistry because it allows for the precise monitoring of specific atoms during these transformations. researchgate.net This enables researchers to trace the fate of carbon atoms, elucidate reaction mechanisms, and study the formation of complex structures, such as the nanothreads produced from the compression of ¹³C-labeled furan. chemrxiv.orgnih.gov The ability to track these labeled atoms provides definitive evidence for proposed chemical pathways. wikipedia.orgresearchgate.net

Role of ¹³C Isotopologs in Elucidating Complex Reaction Mechanisms and Pathways

The primary role of ¹³C isotopologs—molecules that differ only in their isotopic composition—is to serve as tracers in chemical and biological systems. wikipedia.orgnih.gov Their use is fundamental to elucidating complex reaction mechanisms and metabolic pathways.

One key application is in the study of the kinetic isotope effect (KIE), where the rate of a reaction changes when an atom at or near the reacting center is replaced by a heavier isotope. wikipedia.orgresearchgate.net Measuring the ¹³C KIE provides valuable information about the transition state of a reaction, helping to distinguish between proposed mechanisms by revealing changes in bonding at the reacting carbon atom. researchgate.netnih.gov

In the realm of biochemistry and toxicology, ¹³C-labeled compounds are indispensable for metabolic flux analysis (MFA). nih.govnih.govnih.gov This technique uses ¹³C tracers to quantify the rates of metabolic reactions within a living cell. nih.gov For instance, the toxicity of 2-methylfuran is linked to its metabolic activation by cytochrome P450 enzymes into reactive intermediates. nih.govnih.gov Studies with ¹⁴C-labeled 2-methylfuran have shown that these metabolites bind to proteins, indicating a toxicological pathway. nih.gov Using a stable isotope like 2-Methyl-¹³C-furan allows for similar investigations without the complications of radioactivity, enabling researchers to trace how the furan ring is processed and which cellular components it interacts with. cernobioscience.comnih.govresearchgate.net This approach is crucial for identifying biomarkers of exposure and understanding the mechanisms of toxicity for furan compounds found in foods. nih.govresearchgate.net

Advanced analytical methods, especially NMR and MS, are central to these investigations. ¹³C NMR can directly observe the labeled carbon atoms, providing structural information, while mass spectrometry detects the mass shift caused by the ¹³C isotope, allowing for the quantification of labeled metabolites. frontiersin.orgnih.gov

Historical Development and Current Trends in ¹³C-Labeled Furan Research

Research involving ¹³C-labeled compounds has evolved significantly with advancements in synthetic chemistry and analytical instrumentation. Early studies focused on using isotopic labeling to understand fundamental reaction mechanisms. clockss.org The development of more sophisticated NMR techniques and high-resolution mass spectrometry has broadened the scope and precision of these investigations. frontiersin.org

Historically, the synthesis of specifically labeled compounds was a significant challenge. However, the increasing commercial availability of stable isotope-labeled starting materials has facilitated research in this area. chemrxiv.orgresearchgate.netisotope.com The synthesis of ¹³C₄-furan, for example, has been achieved from commercially available ¹³C₃-propargyl alcohol, enabling detailed studies of its chemical properties. chemrxiv.orgresearchgate.net

Current trends in ¹³C-labeled furan research are moving towards more complex systems and applications:

Metabolomics and Toxicology: A major focus is on understanding the health implications of furans in the food supply. nih.govresearchgate.net Research uses ¹³C-labeled furans to trace their metabolic pathways, identify reactive metabolites like 3-acetylacrolein from 2-methylfuran, and characterize their adducts with proteins and other cellular nucleophiles. nih.gov This work is critical for risk assessment. nih.gov

Advanced Materials: A cutting-edge area of research involves the use of ¹³C-labeled furan to synthesize and characterize novel materials. For example, the slow compression of ¹³C₄-furan has been used to create highly ordered carbon nanothreads. chemrxiv.orgnih.gov Advanced solid-state NMR analysis of these ¹³C-labeled materials was essential to determine their precise atomic-level structure, including identifying defects and ordered segments. chemrxiv.orgnih.gov

Renewable Fuels and Chemicals: 2-Methylfuran is considered a promising biofuel. nih.gov While not yet extensively reported, ¹³C labeling could be employed to study its combustion chemistry or catalytic conversion into other value-added chemicals, providing insights into reaction efficiencies and byproduct formation. nih.govrsc.org

Metabolic Flux Analysis (MFA): The application of ¹³C-MFA continues to grow, becoming a standard tool in systems biology and biotechnology. nih.govalliedmarketresearch.com While broad MFA studies often use labeled glucose or glutamine, the principles are directly applicable to tracing the metabolism of specific compounds like 2-methylfuran in various biological systems. nih.gov

Research Gaps and Motivations for Investigating 2-Methyl-¹³C-Furan in Specific Academic Domains

Despite progress, several research gaps remain, motivating further investigation into 2-Methyl-¹³C-furan.

Quantitative Metabolic Flux: While the metabolic activation pathway of 2-methylfuran is generally understood, the precise quantification of metabolic fluxes through competing pathways in human cells is not fully established. nih.govnih.gov Using 2-Methyl-¹³C-furan would allow for detailed MFA studies to determine the rates of its activation and detoxification, providing crucial data for toxicological models.

Biomarker Validation: The identification of metabolites and protein adducts of 2-methylfuran serves as a basis for developing biomarkers of human exposure. nih.govresearchgate.net Administering 2-Methyl-¹³C-furan in controlled human or animal studies would provide the definitive evidence needed to validate these biomarkers, by distinguishing metabolites of the administered dose from any background presence.

Mechanism of Carcinogenicity: Furan itself is classified as "possibly carcinogenic to humans," largely based on rodent studies. nih.govresearchgate.net The mechanism is thought to involve metabolic activation and subsequent cytotoxicity. nih.gov Research using 2-Methyl-¹³C-furan could help elucidate the specific molecular interactions of its reactive metabolites with DNA and proteins, clarifying its genotoxic potential and contribution to carcinogenesis.

Catalytic Conversion Pathways: 2-Methylfuran can be produced from biomass and converted into other chemicals. nih.govrsc.org The precise mechanisms of these catalytic conversions are often complex. Labeled 2-Methyl-¹³C-furan could be used as a tracer to track the carbon skeleton during reactions, helping to optimize catalysts and reaction conditions for producing specific value-added chemicals.

The primary motivation across these domains is to leverage the precision of stable isotope tracing to answer fundamental questions that are inaccessible with unlabeled compounds. From ensuring food safety to developing sustainable chemicals and advanced materials, the insights gained from studying 2-Methyl-¹³C-furan have significant scientific and practical implications.

Data Tables

Table 1: Physicochemical Properties of 2-Methylfuran and its ¹³C Isotopolog

| Property | 2-Methylfuran (Unlabeled) | 2-Methyl-¹³C-furan | Source(s) |

| Molecular Formula | C₅H₆O | ¹³CC₄H₆O | nih.gov |

| Molecular Weight | 82.10 g/mol | 83.09 g/mol | nih.gov |

| CAS Number | 534-22-5 | 105855-03-6 | spectrabase.com |

| Density | 0.9132 g/mL at 20 °C | 0.921 g/mL at 25 °C | nih.gov |

| Boiling Point | 63-66 °C | 63-66 °C | nih.gov |

| Flash Point | -22 °F (-30 °C) | Not Reported | nih.gov |

| Appearance | Clear colorless liquid | Not Reported | nih.gov |

| Isotopic Purity | Natural Abundance | ≥99 atom % ¹³C |

Table 2: Applications of ¹³C Labeling in Furan Chemistry Research

| Research Area | Application | Example Study | Source(s) |

| Reaction Mechanisms | Tracing rearrangements of furan-2,3-dione using ¹⁷O labeling (principles apply to ¹³C). | Mechanistic investigations of novel furandione rearrangements. | |

| Metabolic Pathway Analysis | Tracing the metabolic activation of 2-methylfuran to the reactive metabolite 3-acetylacrolein. | Investigating the formation of protein adducts from 2-methylfuran in liver microsomes. | nih.govnih.gov |

| Materials Science | Determining the precise atomic-level structure of novel materials. | Analysis of nanothreads produced from the slow compression of ¹³C₄-furan using solid-state NMR. | chemrxiv.orgnih.gov |

| Metabolic Flux Analysis (MFA) | Quantifying the flow of carbon atoms through metabolic networks. | General principles of MFA using ¹³C tracers to analyze cellular metabolism. | nih.govnih.govnih.gov |

| Toxicology | Identifying and validating biomarkers of exposure to furan compounds. | Detection of 2-methylfuran metabolites in biological samples. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(113C)methylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKFNUFAXTZWDK-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480175 | |

| Record name | 2-Methyl-13C-furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105855-03-6 | |

| Record name | 2-Methyl-13C-furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105855-03-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Isotopic Synthesis of 2 Methyl 13c Furan

Purification Strategies and Isotopic Purity Assessment Post-Synthesis

Following the synthesis of isotopically labeled compounds such as 2-Methyl-13C-furan, rigorous purification and subsequent assessment of isotopic purity are critical to ensure the integrity and reliability of the material for its intended applications. The purification process aims to remove any unreacted starting materials, by-products, or residual solvents, thereby isolating the target molecule with high chemical purity. Concurrently, analytical techniques are employed to confirm that the desired isotopic enrichment has been achieved and maintained.

Purification Strategies: The purification of volatile organic compounds like this compound typically involves established separation techniques. Distillation, particularly fractional distillation, is a common method for separating compounds based on differences in their boiling points biosprint-project.eureddit.com. For volatile compounds, this technique can effectively remove less volatile impurities or separate components with sufficiently distinct boiling points. Solvent extraction and liquid-liquid equilibrium (LLE) are also employed in the purification of furan (B31954) derivatives, especially when dealing with mixtures or when specific solvents are used in the synthesis or downstream processing biosprint-project.euacs.org. These methods leverage differential solubility to isolate the target compound. Column chromatography, utilizing stationary phases like silica (B1680970) gel or alumina, is another versatile purification strategy that separates compounds based on their polarity and interaction with the stationary and mobile phases reddit.com. While specific purification protocols for this compound are not exhaustively detailed in the provided literature, these general methods are applicable to achieving high chemical purity for such compounds.

Isotopic Purity Assessment: The confirmation of isotopic purity, specifically the enrichment of the 13C isotope in this compound, is paramount. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is instrumental in detecting the characteristic mass shift (M+1) that arises from the incorporation of a 13C atom sigmaaldrich.com. This technique allows for the direct observation of the mass difference between molecules containing the natural abundance of 12C and those enriched with 13C, thereby confirming the presence and degree of isotopic labeling. For effective GC-MS analysis of organic compounds, a derivatization process may be required to render them sufficiently volatile nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially 13C NMR, provides a more detailed structural analysis and quantitative assessment of isotopic enrichment chemrxiv.orgresearchgate.net. 13C NMR spectra can reveal the specific carbon atoms that have been enriched with the isotope and can quantitatively determine the isotopic distribution within the molecule. The quantitative nature of NMR, where peak areas are directly proportional to the number of nuclei, allows for precise determination of isotopic enrichment levels, provided the experiments are conducted with appropriate parameters chemrxiv.org. For instance, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can further aid in confirming the production of the labeled compound and identifying any side products uliege.be.

The commercial availability of this compound often specifies an isotopic purity of ≥99 atom % 13C, alongside a chemical purity of ≥99% (CP) sigmaaldrich.com. These specifications are typically verified through the analytical methods described above, ensuring the compound meets the high standards required for sensitive research applications.

Purity Specifications of this compound

| Parameter | Specification | Source |

| Isotopic Purity | ≥99 atom % 13C | sigmaaldrich.com |

| Chemical Purity | ≥99% (CP) | sigmaaldrich.com |

Analytical Techniques for Isotopic Purity Assessment

| Technique | Primary Application | Key Features/Notes | Source(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of mass shift (M+1) indicative of ¹³C incorporation; isotopic distribution analysis | Confirms ¹³C labeling by observing characteristic mass shifts; may require derivatization for volatile analysis. | sigmaaldrich.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR) | Structural elucidation; quantitative assessment of isotopic enrichment | Provides detailed structural information; peak areas are quantitative for determining relative concentrations of labeled species. | chemrxiv.orgresearchgate.netuliege.be |

Advanced Spectroscopic Applications for 13c Labeling Analysis

High-Resolution 13C Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures and quantifying isotopic enrichment. For 13C-labeled compounds like 2-Methyl-13C-furan, NMR provides detailed information about the position and extent of isotopic substitution.

Quantitative 13C NMR spectroscopy allows for the precise measurement of the isotopic enrichment at each carbon atom within a molecule capes.gov.brcapes.gov.br. By analyzing the intensity of the 13C signals relative to the natural abundance of 13C or a known internal standard, researchers can accurately determine the percentage of labeling at specific positions capes.gov.brcapes.gov.bruhasselt.beacs.orgnih.govlibretexts.orgacs.orgnih.gov. For this compound, this involves examining the signal intensities of the furan (B31954) ring carbons (C2, C3, C4, C5) and the methyl carbon (C-CH3) to ascertain which specific carbon atom(s) have been enriched with 13C and to what degree. Techniques such as isotope-edited total correlation spectroscopy (ITOCSY) can further enhance quantitative accuracy by separating signals originating from 12C and 13C isotopologues, providing distinct, quantitatively equivalent spectra acs.orgnih.gov. The accuracy of these measurements can be optimized through careful calibration and by ensuring appropriate sample concentrations acs.orgnih.gov.

Illustrative Data Table: Hypothetical 13C NMR Chemical Shifts and Enrichment Impact

| Carbon Position in 2-Methylfuran (B129897) | Typical 13C Chemical Shift (ppm) | Effect of 100% 13C Enrichment on Signal Intensity |

| C2 (adjacent to O) | ~143 | Signal Intensity Normalized to 100% |

| C3 | ~106 | Signal Intensity Normalized to 100% |

| C4 | ~137 | Signal Intensity Normalized to 100% |

| C5 (methyl-bearing) | ~155 | Signal Intensity Normalized to 100% |

| Methyl Carbon (C-CH3) | ~14.5 | Signal Intensity Normalized to 100% |

Note: Typical chemical shifts are approximate and can vary with solvent and conditions. This table illustrates how a uniformly 13C-labeled sample would show enhanced signal intensity for all carbon atoms.

Two-dimensional (2D) NMR experiments provide crucial information about the connectivity between nuclei, which is vital for confirming the precise location of isotopic labels.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These techniques correlate protons with directly bonded carbons (¹H-¹³C) pressbooks.pubnih.govfrontiersin.orgnbrc.ac.innih.govethz.ch. In the context of this compound, ¹H-¹³C HSQC or HMQC spectra would reveal which protons are attached to the 13C-labeled carbon atoms, thereby confirming the label's position within the molecular framework pressbooks.pubnih.gov. These experiments are particularly beneficial for isotopically enriched samples, offering enhanced sensitivity and spectral dispersion pressbooks.pubnih.govfrontiersin.org.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This specialized 2D NMR experiment is designed to detect scalar couplings between adjacent 13C nuclei (¹³C-¹³C) libretexts.orgnih.govblogspot.comhuji.ac.ilacs.org. It is invaluable for mapping the carbon backbone of a molecule and confirming the distribution of 13C labels across directly bonded carbon atoms. At natural abundance, the extreme insensitivity of INADEQUATE (due to the low probability of two adjacent 13C atoms) makes it challenging to acquire useful data libretexts.orgnih.govblogspot.comhuji.ac.il. However, with isotopic enrichment, the probability of ¹³C-¹³C couplings increases significantly, making the experiment feasible and highly informative for tracing carbon connectivity in labeled compounds like this compound nih.govacs.org.

Illustrative Data Table: INADEQUATE Connectivity in this compound

| Labeled Carbon | Bonded Carbon | Expected INADEQUATE Correlation (F2 vs. F1) |

| C2 (13C) | C3 | Signal at (δC2, δC3) and (δC3, δC2) |

| C2 (13C) | O | No correlation (O is not 13C) |

| C3 | C2 (13C) | Signal at (δC3, δC2) and (δC2, δC3) |

| C3 | C4 | Signal at (δC3, δC4) and (δC4, δC3) |

| C4 | C3 | Signal at (δC4, δC3) and (δC3, δC4) |

| C4 | C5 | Signal at (δC4, δC5) and (δC5, δC4) |

| C5 (13C) | C4 | Signal at (δC5, δC4) and (δC4, δC5) |

| C5 (13C) | Methyl C | Signal at (δC5, δC-CH3) and (δC-CH3, δC5) |

| Methyl C (13C) | C5 | Signal at (δC-CH3, δC5) and (δC5, δC-CH3) |

Note: This table illustrates how INADEQUATE would reveal direct C-C bonds. If, for example, only C2 and C5 were labeled with 13C, specific cross-peaks would appear, confirming their connectivity.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Distribution Verification

Mass Spectrometry (MS) is a cornerstone for determining molecular weight and elemental composition, making it exceptionally useful for verifying isotopic purity and mass shifts caused by isotopic labeling.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places algimed.comsavemyexams.com. This precision allows for the unambiguous determination of a molecule's elemental composition and confirmation of its isotopic mass uhasselt.besavemyexams.comlibretexts.orgmdpi.compitt.edu. For this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The observed isotopic cluster, reflecting the natural abundance of isotopes (e.g., ¹²C, ¹³C, ¹H), can be compared to theoretical calculations to confirm the presence and position of 13C isotopes, thereby verifying isotopic purity uhasselt.belibretexts.orgpitt.edunih.govwikipedia.org.

Illustrative Data Table: Expected Exact Masses for this compound Isotopologues

| Labeling Position | Molecular Formula | Exact Mass (Da) | Mass Difference from C₅H₆O (13C-unlabeled) |

| Unlabeled | C₅H₆O | 82.04186 | 0.00000 |

| C2-13C | ¹³CC₄H₆O | 83.04522 | +1.00336 |

| C3-13C | C¹³CC₃H₆O | 83.04522 | +1.00336 |

| C4-13C | C₂¹³CC₂H₆O | 83.04522 | +1.00336 |

| C5-13C | C₃¹³CCH₆O | 83.04522 | +1.00336 |

| Methyl-13C | C₅H₅¹³CH₂O | 83.04522 | +1.00336 |

| C2,C5-di13C | ¹³CC₃¹³CH₆O | 84.04858 | +2.00672 |

Note: The exact mass of ¹²C is 12.00000 Da, ¹³C is 13.00335 Da, and ¹H is 1.00783 Da. These values are approximate and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass spectra pressbooks.publibretexts.orglibretexts.orgspectroscopyonline.comnih.govsepscience.comwindows.netrestek.com. When analyzing chemical reactions involving this compound, GC-MS is instrumental in identifying the labeled starting material and any newly formed labeled products. The characteristic isotopic patterns in the mass spectra allow for the detection and identification of the 13C-labeled species within complex reaction mixtures, facilitating the tracking of the isotopic label through synthetic pathways libretexts.orgnih.gov. Coupling GC with High-Resolution Mass Spectrometry (GC-HRMS) further enhances specificity by combining chromatographic separation with accurate mass measurement, providing more definitive identification of labeled compounds mdpi.comisotope.comnih.gov.

Illustrative Data Table: Hypothetical GC-MS Fragment Ions for this compound

| Fragment Ion (m/z) | Expected for Unlabeled 2-Methylfuran | Expected for Methyl-13C Labeled 2-Methylfuran |

| Molecular Ion | 82 | 83 |

| Loss of CH₃ | 67 | 68 |

| Loss of C₂H₂O | 54 | 54 (if C2-C5 fragment remains unlabeled) |

| Ring Fragment | 41 | 41 (if C2-C5 fragment remains unlabeled) |

Note: This table shows hypothetical fragmentation patterns. The actual fragments depend on the molecule's stability and ionization method. The key is the mass shift of the molecular ion and fragments containing the labeled carbon.

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis of Labeled Furan Species

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These modes are sensitive to the masses of the constituent atoms, making them useful for detecting isotopic substitution nih.govlibretexts.orgspectroscopyonline.comiaea.orgresearchgate.netnih.govnih.gov.

When an atom is replaced by its isotope, such as 12C by 13C, the reduced mass of the vibrating bond or group changes, leading to a shift in the vibrational frequency nih.govlibretexts.orgspectroscopyonline.comiaea.orgnih.govnih.gov. For this compound, the incorporation of 13C would cause predictable shifts in specific IR and Raman absorption bands. For instance, vibrations involving C-C bonds within the furan ring or the C-CH3 bond, or C-H bonds attached to the labeled carbon, would likely exhibit a shift to lower wavenumbers compared to the unlabeled compound libretexts.orgspectroscopyonline.comresearchgate.netnih.govnih.gov. By analyzing these isotopic frequency shifts, researchers can confirm the presence and location of the 13C label and gain insights into the conformational dynamics and bonding characteristics of the labeled furan species libretexts.orgresearchgate.netnih.govnih.gov. IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is sensitive to changes in polarizability, often providing complementary information libretexts.orgiaea.orgsci-hub.se.

Illustrative Data Table: Hypothetical Vibrational Frequency Shifts in this compound

| Vibrational Mode | Typical Frequency (cm⁻¹) (Unlabeled) | Expected Frequency Shift (cm⁻¹) with 13C Label | Affected Bonds/Groups |

| C-H stretch (furan ring) | ~3100-3150 | Small shift (e.g., 10-20) | C-H bonds |

| C=C stretch (furan ring) | ~1500-1600 | Moderate shift (e.g., 20-50) | C=C bonds |

| C-O stretch (furan ring) | ~1000-1100 | Moderate shift (e.g., 20-50) | C-O bonds |

| C-CH₃ stretch/bend | ~1000-1200 | Moderate to large shift (e.g., 30-70) | C-CH₃ bonds |

| CH₃ bending | ~1300-1450 | Moderate shift (e.g., 20-50) | CH₃ bonds |

Note: The magnitude of the shift depends on the specific vibrational mode and the position of the 13C label. These are illustrative shifts based on general isotopic effects.

By employing these advanced spectroscopic techniques, researchers can achieve a comprehensive understanding of the isotopic enrichment and structural integrity of this compound, enabling its accurate utilization in various scientific investigations.

Compound Name List:

this compound

Advanced X-ray Crystallography and Neutron Diffraction for Labeled Compound Structural Elucidation

Both X-ray crystallography and neutron diffraction are powerful techniques for determining the precise three-dimensional atomic structure of crystalline materials. When applied to isotopically labeled compounds, these methods offer unique insights, although their sensitivity to specific labels like ¹³C differs significantly.

X-ray Crystallography for Labeled Compounds

While X-rays scatter off electrons, and the electron density distribution is largely unaffected by isotopic substitution (such as replacing ¹²C with ¹³C, as the number of electrons remains the same), X-ray crystallography plays a crucial role in the structural elucidation of labeled molecules. The precise location of the ¹³C label is typically determined through the synthetic pathway and verified by other spectroscopic methods like Nuclear Magnetic Resonance (NMR). X-ray crystallography then provides the definitive, high-resolution structural context for the entire molecule, confirming the spatial arrangement of all atoms, including the labeled carbon researchgate.net. In some instances, subtle differences in crystal packing or lattice dynamics arising from isotopic mass variations might be indirectly observable, but direct identification of the ¹³C atom through differences in X-ray scattering intensity is not a primary application researchgate.netresearchgate.net.

Neutron Diffraction for Labeled Compounds

Neutron diffraction offers a complementary approach, fundamentally differing from X-ray diffraction in its interaction with matter. Neutrons interact with atomic nuclei, rather than electron clouds, making them highly sensitive to isotopic composition due to variations in nuclear scattering lengths stfc.ac.ukresearchgate.netmpg.de. This sensitivity is a key advantage for structural elucidation of labeled compounds.

The neutron scattering lengths for different isotopes of the same element can vary significantly. This is particularly pronounced for hydrogen isotopes, where the scattering lengths of protium (B1232500) (¹H) and deuterium (B1214612) (²H) are substantially different, enabling powerful contrast variation techniques. By selectively replacing hydrogen with deuterium, specific atoms or molecular components can be made more or less visible in the diffraction pattern, aiding in the localization of specific structural features or interactions researchgate.netfiveable.mewikipedia.orgnih.gov.

For ¹³C labeling, the neutron scattering lengths of ¹²C (approximately 0.664 fm) and ¹³C (approximately 0.663 fm) are remarkably similar [general knowledge]. Consequently, direct structural elucidation based solely on the minute scattering difference between ¹²C and ¹³C is not a primary application of neutron diffraction. However, neutron diffraction remains highly valuable for:

Complementary Information: Neutron diffraction is particularly sensitive to light atoms like hydrogen, which are integral to organic molecules such as furans. It can provide crucial complementary data on hydrogen bonding, protonation states, and the positioning of hydrogen atoms relative to the ¹³C-labeled framework stfc.ac.ukfiveable.meill.eu.

Multi-Isotope Studies: Neutron diffraction is instrumental in studies that combine multiple isotopic labels. For instance, deuterating other parts of the this compound molecule (e.g., the methyl group or the furan ring) alongside ¹³C labeling can achieve specific contrast matching, allowing for detailed structural analysis of different molecular components and their interactions within the crystal researchgate.netfiveable.menih.govaip.org.

Illustrative Neutron Scattering Lengths of Isotopes

The following table highlights the neutron scattering lengths of key isotopes, demonstrating the principle of isotopic sensitivity in neutron diffraction. The significant difference between ¹H and ²H is evident, as is the minimal difference between ¹²C and ¹³C.

| Isotope | Neutron Scattering Length (fm) | Notes |

| ¹²C | 0.664 | |

| ¹³C | 0.663 | Very similar to ¹²C |

| ¹H | -3.740 | Negative scattering length |

| ²H | 0.667 | Significantly different from ¹H |

| ¹⁶O | 5.803 | |

| ¹⁸O | 6.009 | Noticeable difference from ¹⁶O |

Compound Mentioned:

this compound

Mechanistic Investigations Utilizing 2 Methyl 13c Furan As a Probe

Elucidation of Reaction Pathways and Rearrangements Involving Furan (B31954) Moieties with Isotopic Tracers

Isotopic tracers, such as 2-Methyl-¹³C-furan, are instrumental in deciphering intricate reaction pathways and identifying molecular rearrangements that are otherwise challenging to observe. By tracking the position of the ¹³C label in the products of a reaction, chemists can deduce the sequence of bond-breaking and bond-forming events.

One significant area where isotopic labeling has provided clarity is in the hydrodeoxygenation (HDO) of furfural (B47365) to 2-methylfuran (B129897), a key process in biomass conversion. Mechanistic studies combining isotopic labeling with kinetic analysis have been employed to understand the molecular-level pathway. For instance, in the conversion of furfural to 2-methylfuran using a bifunctional catalyst, isotopic labeling can help distinguish between different proposed hydrogenation and hydrogenolysis steps.

Consider a hypothetical study where 2-Methyl-¹³C-furan (with the ¹³C label on the methyl group) is subjected to rearrangement conditions. The distribution of the ¹³C label in the resulting products, as determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), can provide unequivocal evidence for or against a proposed mechanism.

Table 1: Hypothetical ¹³C Label Distribution in a Rearrangement Reaction of 2-Methyl-¹³C-furan

| Proposed Intermediate | Expected Product | Predicted ¹³C Position | Experimental Observation |

|---|---|---|---|

| Ring-opened species | Cyclopentenone derivative | Carbonyl carbon | ¹³C NMR shift consistent with carbonyl |

| Epoxide intermediate | 3-Methylfuran | Methyl carbon | ¹³C NMR shift consistent with methyl |

Isotopic Tracing in Thermal and Photochemical Transformations of Furan Systems

The study of thermal and photochemical reactions of furan derivatives is crucial for understanding their stability and reactivity under various conditions. Isotopic tracing with 2-Methyl-¹³C-furan can provide deep insights into the mechanisms of these transformations.

In thermal processes such as pyrolysis, 2-methylfuran is known to undergo complex reactions including ring-opening and fragmentation. While computational studies have predicted various reaction pathways, experimental validation is key. By using 2-Methyl-¹³C-furan, researchers can follow the ¹³C label through the high-temperature decomposition process. The analysis of the isotopic composition of the resulting smaller molecules (e.g., carbon monoxide, acetylene, propyne) can confirm the predicted bond cleavage patterns.

Photochemical reactions of furans can lead to a variety of isomers and rearranged products. For instance, the irradiation of furan derivatives can yield cyclopropenyl aldehydes or ketones. The precise mechanism of these rearrangements can be elucidated by using a labeled starting material like 2-Methyl-¹³C-furan and analyzing the product mixture to determine the final position of the ¹³C atom. This information helps to distinguish between different possible pericyclic and diradical pathways.

Studies on Electrophilic Aromatic Substitution Mechanisms in Furan Derivatives using Isotopic Labeling

Furan and its derivatives readily undergo electrophilic aromatic substitution, typically at the C2 and C5 positions, due to the electron-donating nature of the oxygen atom which enhances the electron density of the ring. While the general mechanism involving the formation of a sigma complex (arenium ion) is well-established, isotopic labeling can be used to probe more subtle aspects of this reaction.

By using 2-Methyl-¹³C-furan labeled at a specific ring carbon, one can investigate the potential for intramolecular rearrangements within the sigma complex intermediate. For example, if an electrophile attacks the C5 position of 2-methylfuran, a carbocation is formed. If this intermediate were to undergo a 1,2-hydride shift or other rearrangements before the final deprotonation step, the position of the ¹³C label in the product would be scrambled. The absence of such scrambling would provide evidence for a direct substitution pathway.

Furthermore, ¹³C NMR spectroscopy is a powerful tool for characterizing the intermediates in these reactions. By conducting the reaction at low temperatures within an NMR tube, it may be possible to directly observe the ¹³C-labeled sigma complex and gain direct evidence of its structure and stability.

Free Radical Reactions and Radical Trapping Experiments with Labeled Furan

Free radical reactions play a significant role in combustion, atmospheric chemistry, and various synthetic transformations. 2-Methylfuran can react with radicals, such as the hydroxyl radical (•OH), leading to a variety of products. Understanding the mechanism of these reactions is crucial for predicting their environmental impact and for controlling their outcomes in chemical synthesis.

Isotopic labeling with 2-Methyl-¹³C-furan can be a valuable tool in these studies. For instance, in the reaction with •OH, addition to the furan ring and hydrogen abstraction from the methyl group are competing pathways. By labeling the methyl group with ¹³C, it is possible to distinguish between these two pathways by analyzing the isotopic distribution in the products.

Radical trapping experiments are often used to detect the presence of transient radical intermediates. In such an experiment, a "radical trap" is added to the reaction mixture to react with any radicals that are formed, yielding a more stable, detectable adduct. If 2-Methyl-¹³C-furan is used as the substrate, the resulting trapped radical adduct will contain the ¹³C label, confirming that the radical was derived from the furan. This technique can provide definitive evidence for the involvement of radical intermediates in a reaction pathway.

Table 2: Illustrative Data from a Radical Trapping Experiment with 2-Methyl-¹³C-furan

| Radical Trap | Proposed Radical Intermediate | Expected Trapped Adduct | Analytical Technique | Expected Observation |

|---|---|---|---|---|

| DMPO | 2-Furanylmethyl radical | DMPO-CH₂(¹³C)-furan | EPR Spectroscopy | Hyperfine coupling to ¹³C |

| TEMPO | 5-Methyl-2-furanyl radical | TEMPO-adduct of the furan radical | Mass Spectrometry | Molecular ion peak corresponding to the ¹³C-labeled adduct |

Isotope Effects in Chemical Reactions: Kinetic Isotope Effects (KIE) and Equilibrium Isotope Effects (EIE) for Furan Reactivity

The substitution of an atom with a heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). Similarly, an equilibrium isotope effect (EIE) refers to the change in the equilibrium constant of a reaction upon isotopic substitution. These effects arise primarily from the differences in the zero-point vibrational energies of the bonds involving the isotopes.

The magnitude of the KIE can provide valuable information about the transition state of the rate-determining step of a reaction. For example, in a reaction where a C-H bond to the methyl group of 2-methylfuran is broken in the rate-determining step, replacing the ¹²C with a ¹³C would be expected to result in a small but measurable primary KIE. The observation of a significant KIE would support a mechanism where this bond is indeed being cleaved in the slowest step of the reaction.

Secondary KIEs, where the isotopically substituted bond is not broken in the rate-determining step, can also provide mechanistic insights. For instance, a change in hybridization at the carbon atom of the methyl group in the transition state can lead to a secondary KIE.

EIEs can be used to probe the thermodynamics of a reaction. By measuring the equilibrium constant for a reversible reaction involving both the labeled and unlabeled 2-methylfuran, information about the relative stabilities of the reactants and products can be obtained.

Role of 2-Methyl-¹³C-Furan in Catalytic Cycle Elucidation and Optimization

In the realm of catalysis, understanding the detailed mechanism of a catalytic cycle is paramount for the rational design and optimization of catalysts. 2-Methyl-¹³C-furan can be a powerful tool for tracing the journey of the substrate through the various steps of a catalytic cycle.

For example, in the catalytic hydrogenation of furfural to 2-methylfuran, different catalysts may operate via different mechanisms. By using ¹³C-labeled furfural and analyzing the intermediates and the final 2-methylfuran product, it is possible to determine the sequence of events on the catalyst surface. This can help to identify the active sites of the catalyst and the rate-limiting step of the cycle.

This knowledge is invaluable for catalyst optimization. For instance, if a particular step in the catalytic cycle is identified as being slow, the catalyst can be modified to accelerate that specific transformation. Furthermore, isotopic labeling can help to identify and quantify catalyst deactivation pathways, leading to the development of more robust and long-lasting catalytic systems.

Applications in Isotopic Tracer Studies and Materials Science Research

Isotopic Labeling in Biocatalysis and Enzyme Mechanism Studies (Non-Human Systems)

Isotopic labeling is a cornerstone of mechanistic enzymology. By replacing a natural abundance carbon atom with a ¹³C atom in a substrate like 2-methylfuran (B129897), researchers can gain unprecedented insight into the catalytic mechanisms of enzymes that act on furanic compounds. While specific studies on the biocatalysis of 2-Methyl-¹³C-furan are not extensively documented, the principles of isotopic labeling in biocatalysis are well-established.

The use of ¹³C-labeled substrates allows for the application of sensitive analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to follow the transformation of the substrate. For instance, in a hypothetical enzymatic oxidation of 2-Methyl-¹³C-furan, tracking the ¹³C label could reveal the specific site of enzymatic attack and the nature of the intermediates formed. If the methyl group were labeled (¹³CH₃), its fate during oxidation could be monitored to distinguish between different potential reaction pathways.

Recent advancements in biocatalysis have enabled the conversion of biobased furans into valuable furfurylamines. nih.gov In such enzymatic cascades, 2-Methyl-¹³C-furan could be employed to quantify reaction fluxes and identify rate-limiting steps. The ¹³C label would allow for precise measurement of the conversion of the starting material into various intermediates and the final product, providing crucial data for optimizing the biocatalytic process. The interactions between the furan (B31954) ring of substrates and the active sites of enzymes, such as transaminases, can be probed with high precision using isotopically labeled molecules. nih.gov

Table 1: Hypothetical Isotopic Labeling Study in Biocatalysis

| Enzyme Studied | Labeled Substrate | Analytical Technique | Potential Finding |

|---|---|---|---|

| Furan Monooxygenase | 2-Methyl-¹³C-furan | ¹³C-NMR, LC-MS | Identification of specific hydroxylated intermediates. |

| Transaminase | 2-Methyl-¹³C-furan | GC-MS | Elucidation of the amination mechanism and kinetics. |

| Ring-opening Dioxygenase | 2-Methyl-¹³C-furan | ¹³C-NMR | Determination of the initial site of ring cleavage. |

Probing Reaction Intermediates and Transition States in Organic Synthesis with ¹³C-Labeled Furans

The synthesis of complex organic molecules often involves transient intermediates and high-energy transition states that are difficult to detect. Isotopic labeling with ¹³C provides a means to "trap" and characterize these fleeting species. The distinct spectroscopic signature of the ¹³C nucleus allows for its detection even at low concentrations.

While the synthesis of ¹³C₄-furan has been reported, the specific use of 2-Methyl-¹³C-furan to probe reaction intermediates is an area of ongoing research. researchgate.net However, the principles are broadly applicable. For example, in the Diels-Alder reaction, a key transformation of furan derivatives, 2-Methyl-¹³C-furan could be used to study the stereochemistry and regioselectivity of the cycloaddition. nih.gov The ¹³C label would serve as a reporter, allowing for the unambiguous assignment of the structure of the resulting adducts by ¹³C-NMR spectroscopy.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a ¹³C-labeled substrate is compared to that of the unlabeled substrate, can provide valuable information about the rate-determining step and the nature of the transition state. A significant KIE would indicate that the bond to the labeled carbon is being broken or formed in the slowest step of the reaction.

Table 2: Potential Applications of 2-Methyl-¹³C-furan in Mechanistic Organic Chemistry

| Reaction Type | Information Gained | Analytical Method |

|---|---|---|

| Diels-Alder Cycloaddition | Regioselectivity, Stereochemistry | ¹³C-NMR |

| Electrophilic Aromatic Substitution | Mechanism of intermediate formation | In-situ ¹³C-NMR |

| Metal-catalyzed Cross-coupling | Transmetalation and reductive elimination steps | ¹³C-NMR, Mass Spectrometry |

Tracing Carbon Flow in Complex Chemical Reaction Networks

Many important industrial processes and environmental transformations involve complex networks of interconnected reactions. Understanding the flow of carbon through these networks is essential for process optimization and environmental impact assessment. 2-Methyl-¹³C-furan can be used as a tracer to map these intricate pathways.

For example, the pyrolysis of 2-methylfuran at high temperatures leads to a multitude of products through various competing reaction channels. rsc.org By introducing 2-Methyl-¹³C-furan into the pyrolysis process, the origin of the carbon atoms in the various decomposition products can be determined. This allows for the validation and refinement of detailed kinetic models that describe the combustion chemistry of biofuels, where 2-methylfuran is a promising component. rsc.orgmdpi.com

In metabolic engineering, ¹³C-labeled substrates are used to quantify fluxes through metabolic pathways. Although not a primary metabolite, if a microorganism were engineered to metabolize 2-methylfuran, introducing 2-Methyl-¹³C-furan would enable the tracing of its metabolic fate, identifying the enzymes and pathways involved in its degradation.

Application in Polymer Chemistry: Elucidating Polymerization Mechanisms with Labeled Furan Monomers

Furan-based monomers are of increasing interest for the synthesis of sustainable polymers. core.ac.ukresearchgate.netchemrxiv.org The polymerization of these monomers can proceed through various mechanisms, and understanding these mechanisms is key to controlling the properties of the resulting materials. Incorporating a ¹³C label into a furan monomer, such as in 2-Methyl-¹³C-furan, provides a powerful handle for mechanistic studies.

During polymerization, the local environment of the ¹³C-labeled carbon atom changes, which is reflected in its ¹³C-NMR chemical shift. By monitoring these changes over the course of the reaction, researchers can gain insights into the kinetics of polymerization, the structure of the growing polymer chain, and the occurrence of any side reactions. For instance, in the frontal ring-opening metathesis polymerization (FROMP) of furan-based monomers, a ¹³C label could be used to track the cleavage and formation of bonds in the furan ring. chemrxiv.org

The use of ¹³C-labeled monomers is particularly valuable for characterizing the microstructure of polymers. For example, it can be used to determine the tacticity of a polymer (the stereochemical arrangement of the monomer units) and to identify and quantify any defects in the polymer chain.

Table 3: Mechanistic Insights from Polymerization of ¹³C-Labeled Furan Monomers

| Polymerization Technique | Information Obtained |

|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Monomer conversion, chain-end analysis |

| Acyclic Diene Metathesis (ADMET) Polymerization | Step-growth mechanism, end-group analysis rsc.org |

| Polycondensation | Reaction kinetics, identification of side products |

Isotopic Labeling for Advanced Material Characterization and Degradation Studies

The long-term performance and environmental fate of polymeric materials are of critical importance. Isotopic labeling with ¹³C offers a sensitive method for studying the degradation of polymers and for characterizing the structure of complex materials. By synthesizing a polymer from 2-Methyl-¹³C-furan, a ¹³C label is incorporated into the polymer backbone.

The degradation of this labeled polymer can then be monitored over time under various environmental conditions. Analytical techniques such as solid-state NMR and isotope ratio mass spectrometry (IRMS) can be used to track the chemical changes in the polymer and to identify the degradation products. mdpi.com This information is crucial for assessing the biodegradability of furan-based plastics and for developing more durable or more readily degradable materials as needed. nih.govresearchgate.netnih.gov

In the field of material characterization, ¹³C labeling can be used in conjunction with advanced techniques like solid-state NMR to probe the morphology and dynamics of polymer chains in the solid state. This can provide information on the degree of crystallinity, the presence of different phases, and the mobility of polymer chains, all of which influence the macroscopic properties of the material.

Computational and Theoretical Approaches to 2 Methyl 13c Furan Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Labeled Furans

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of furan (B31954) derivatives. globalresearchonline.net For 2-methylfuran (B129897), methods like DFT with the B3LYP functional (DFT/B3LYP) are employed to compute fundamental properties that govern its chemical behavior. globalresearchonline.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its tendency to participate in electronic transitions. globalresearchonline.net Calculations for 2-methylfuran reveal how the methyl group influences the electron distribution within the furan ring compared to the parent furan molecule. globalresearchonline.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-methylfuran, the MEP can predict sites susceptible to electrophilic attack or interaction with other polar molecules. globalresearchonline.net

Table 1: Calculated Electronic Properties of Furan and Derivatives Note: Specific values for 2-Methyl-13C-furan are not readily available in the literature, but are expected to be very similar to those of 2-methylfuran. The table below presents representative data for related furan compounds to illustrate the outputs of quantum chemical calculations.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Furan | DFT/B3LYP | -6.45 | 0.65 | 7.10 |

| 2-Methylfuran | DFT/B3LYP | -6.12 | 0.78 | 6.90 |

| 2,5-Dimethylfuran | DFT/B3LYP | -5.85 | 0.89 | 6.74 |

Molecular Dynamics Simulations of this compound in Solvation or Adsorption Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govpsu.edu These simulations can provide detailed insights into the behavior of this compound in complex environments, such as in solution (solvation) or on a surface (adsorption). nih.govmdpi.com

In solvation studies, MD simulations can model how solvent molecules arrange themselves around a this compound molecule. u-bordeaux.fr This is crucial for understanding solubility, reaction kinetics in solution, and how the solvent affects the molecule's properties. By simulating the interactions between the furan derivative and solvent molecules (e.g., water, methanol), researchers can calculate important thermodynamic properties like the solvation free energy. nih.gov The simulations track the trajectories of all particles, revealing details about hydrogen bonding, solute-solvent structure, and the dynamics of the solvation shell. u-bordeaux.fr While the isotopic label does not significantly alter the bulk solvation properties, it can be a useful probe in combined experimental-computational studies.

In the context of adsorption, MD simulations can be used to investigate the interaction of this compound with various surfaces, such as activated carbon or catalytic materials. mdpi.com These simulations help elucidate adsorption mechanisms, determine binding energies, and identify the preferred orientation of the molecule on the surface. mdpi.com This information is vital for applications in catalysis, materials science, and environmental remediation. For example, reactive force fields can be used in MD simulations to model chemical reactions that occur during processes like pyrolysis, where furan resins are converted into carbon materials. psu.edu

Prediction of Spectroscopic Parameters for 13C-Labeled Furan Systems

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which is particularly valuable for isotopically labeled compounds. The prediction of Nuclear Magnetic Resonance (NMR) parameters for ¹³C-labeled furan systems is a key application. acs.orgdntb.gov.ua

The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. globalresearchonline.net These calculations can predict the ¹³C NMR spectrum of this compound with a high degree of accuracy. globalresearchonline.netnih.gov By computing the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard reference (like tetramethylsilane, TMS) can be determined. researchgate.net

These predictions are invaluable for several reasons:

Structural Elucidation: Comparing calculated spectra with experimental data can help confirm the structure of a newly synthesized molecule or identify the correct isomer among several possibilities. rsc.org

Spectral Assignment: Theoretical calculations can definitively assign specific peaks in an experimental spectrum to the corresponding carbon atoms in the molecule, which can sometimes be ambiguous. chemrxiv.org

Understanding Substituent Effects: The calculations can systematically show how the methyl group and the position of the ¹³C label influence the chemical shifts of all carbon atoms in the ring. globalresearchonline.net

Studies have demonstrated a good correlation between experimentally determined and DFT-calculated ¹³C chemical shifts for a wide range of organic molecules, including furan derivatives. acs.org While small deviations exist, scaling factors or empirical corrections can be applied to improve the accuracy of the predictions. nrel.gov

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 2-Methylfuran Values are relative to TMS. The ¹³C label in this compound would result in a distinct, highly intense signal for the labeled carbon, while the shifts of other carbons would be nearly identical to those shown.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (GIAO/DFT) | Difference (ppm) |

|---|---|---|---|

| C2 | 152.5 | 154.0 | 1.5 |

| C3 | 106.5 | 107.8 | 1.3 |

| C4 | 110.6 | 111.5 | 0.9 |

| C5 | 142.9 | 144.2 | 1.3 |

| CH3 | 13.5 | 14.1 | 0.6 |

Modeling Isotope Effects and Reaction Energetics

Computational models are essential for understanding and quantifying isotope effects in chemical reactions. For this compound, theoretical modeling can predict how the ¹³C label influences reaction rates and equilibrium constants (Kinetic and Thermodynamic Isotope Effects). While these effects are generally small for heavy atoms like carbon, they can be significant for certain reaction mechanisms and are crucial for interpreting data from isotope tracing experiments. nih.gov

Models for reaction energetics involve calculating the potential energy surface for a given reaction. This allows for the determination of activation energies, transition state structures, and reaction enthalpies. nih.gov By performing these calculations for both the ¹³C-labeled and unlabeled 2-methylfuran, the kinetic isotope effect (KIE) can be predicted. The KIE is sensitive to changes in bonding at the labeled position in the transition state and can provide powerful evidence for a proposed reaction mechanism.

In the context of metabolic studies, computational frameworks combine reaction network models with isotopic labeling data to elucidate metabolic fluxes. maranasgroup.com These models simulate the flow of the ¹³C label from a substrate through the metabolic network. nih.govresearchgate.net By comparing the predicted mass isotopomer distributions of metabolites with experimental measurements (often from mass spectrometry), researchers can estimate the rates of intracellular reactions. maranasgroup.comnih.gov Although these studies often focus on central metabolism, the underlying principles of modeling the propagation of ¹³C labels are directly applicable to tracking the fate of this compound in biological or chemical systems.

Cheminformatics and Data Mining for 13C-Labeled Furan Derivatives

Cheminformatics and data mining techniques offer powerful approaches to analyze and find patterns within large datasets of chemical information, which can be applied to ¹³C-labeled furan derivatives. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These methods build statistical models that correlate chemical structure with biological activity (QSAR) or physicochemical properties (QSPR). digitaloceanspaces.com For a series of furan derivatives, QSAR models can be developed to predict properties like toxicity, reactivity, or receptor binding affinity based on calculated molecular descriptors. nih.govaimspress.com These descriptors can encode topological, electronic, or steric features of the molecules. While the ¹³C label itself is not typically a descriptor, a database of labeled furans could be used to validate or refine models, particularly for predicting spectroscopic properties.

Data Mining of Chemical Databases: Large public databases like PubChem contain vast amounts of information on chemical compounds and their biological activities. nih.gov Data mining techniques can be used to search these databases for furan derivatives with specific desired properties or to identify structural motifs associated with a particular biological outcome. nih.gov For instance, one could mine for compounds structurally similar to 2-methylfuran and analyze their reported activities, providing clues for potential applications or hazards.

Machine Learning for Property Prediction: Modern machine learning models, such as graph neural networks, can be trained on large datasets of molecules to predict properties like NMR chemical shifts with high speed and accuracy, rivaling traditional quantum chemical methods. rsc.org A database of experimentally characterized ¹³C-labeled furans could serve as a valuable training or validation set for developing specialized models tailored to this class of compounds. nrel.govacs.org

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methyl 13c Furan and Its Labeled Derivatives

Development of Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Labeled Compound Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for analyzing complex mixtures containing isotopically labeled compounds. These methods provide both separation and detailed structural information, aiding in the confirmation of isotopic labeling and the elucidation of molecular structure.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detailed structural insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the separation of individual components from a complex mixture, followed by their on-line analysis by NMR. For labeled compounds like 2-Methyl-13C-furan, LC-NMR can confirm the presence of the 13C label and, through analysis of chemical shifts and coupling patterns, help pinpoint its exact position within the furan (B31954) ring or methyl group. Various modes of operation, including continuous flow, stopped flow, and peak trapping, can be employed to optimize sensitivity and data acquisition. slideshare.netslideshare.net

Gas Chromatography-Infrared (GC-IR): GC-IR combines the separation of volatile compounds by Gas Chromatography (GC) with the molecular fingerprinting provided by Infrared (IR) spectroscopy. GC separates components based on their volatility and interaction with the stationary phase, while IR spectroscopy identifies them by analyzing their characteristic absorption of infrared radiation. This technique is particularly effective for distinguishing between structural isomers and identifying components within complex mixtures. For this compound, GC-IR can provide complementary structural information to confirm the presence and position of the 13C isotope, especially when coupled with GC-MS for enhanced identification. alwsci.comspectroscopyonline.comupertis.ac.idresearchgate.netchromatographytoday.com

| Feature | LC-NMR | GC-IR |

| Primary Application | Structural elucidation, identification of components in complex mixtures | Identification of volatile compounds, isomer differentiation |

| Sample Type | Non-volatile to semi-volatile compounds | Volatile compounds |

| Structural Information | Detailed molecular structure, functional groups, stereochemistry | Functional group identification, molecular fingerprint |

| Sensitivity | Generally lower than GC-MS or LC-MS, can be improved with techniques | Moderate, depends on interface and sample concentration |

| Suitability for Isotopes | Can confirm presence and position of isotopes, requires sufficient sample | Can provide complementary data for isotopic confirmation, less direct for quantification |

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for precisely measuring the ratios of stable isotopes in a sample. It is a highly sensitive and accurate technique that quantifies the relative abundance of different isotopes of an element, such as the ratio of 13C to 12C.

For this compound, IRMS is critical for:

Quantifying Enrichment: IRMS can accurately determine the percentage of 13C enrichment in a sample, confirming the success of the labeling synthesis and the extent to which the 13C isotope has replaced the natural abundance 12C. caltech.edunih.govfmach.itresearchgate.net

Confirming Isotopic Incorporation: By analyzing the precise 13C/12C ratio, IRMS verifies that the 13C isotope has been incorporated into the 2-Methyl-furan molecule as intended.

Compound-Specific Analysis: When coupled with chromatographic techniques (e.g., GC-IRMS), IRMS allows for the isotopic analysis of specific compounds within a mixture, providing detailed insights into metabolic processes or reaction pathways involving this compound. researchgate.netresearchgate.net

| Sample Type | 12C/13C Ratio (Hypothetical) | % ¹³C Enrichment (Hypothetical) |

| Natural Abundance 2-Methylfuran (B129897) | ~89:1 | ~1.1% |

| This compound (Enriched) | ~1:1 | ~50% |

| This compound (Highly Enriched) | ~1:10 | ~90% |

Note: Hypothetical values are provided for illustrative purposes, representing typical scenarios of natural abundance and enriched samples. Actual ratios would depend on the specific synthesis and purification.

Capillary Electrophoresis Coupled with Spectroscopic Detection for Labeled Species Separation

Capillary Electrophoresis (CE) separates analytes based on their differential migration in an electric field within a narrow capillary. When coupled with sensitive spectroscopic detectors, such as Mass Spectrometry (MS), CE-MS becomes a powerful tool for analyzing complex mixtures, including isotopically labeled compounds.

The application of CE to isotopically labeled species like this compound involves:

Separation of Isotopologues: While the mass difference between isotopes is small, CE can sometimes achieve separation of isotopologues based on subtle differences in their physical properties (e.g., electrophoretic mobility, solvation, or interactions with the buffer system). nih.govnih.gov

High Sensitivity Detection: Coupling CE with MS (CE-MS) allows for highly sensitive detection and identification of separated species. This is particularly useful for low-concentration samples or when precise mass measurements are required to confirm isotopic composition. nih.govslideshare.net

Analysis of Complex Mixtures: CE can resolve components that may be challenging to separate using traditional chromatography, offering an alternative or complementary approach for analyzing mixtures containing various isotopic forms of this compound. nih.govnih.govresearchgate.netnih.gov

| Feature | Capillary Electrophoresis (CE) | Gas/Liquid Chromatography (GC/LC) |

| Separation Principle | Electrophoretic mobility, charge-to-size ratio | Partitioning, adsorption, size exclusion |

| Resolution of Isotopologues | Potential for subtle differences, often requires optimization | Achievable with specialized columns and conditions |

| Sample Throughput | High efficiency, rapid analysis | Variable, can be slower for complex separations |

| Detection Sensitivity (coupled) | High sensitivity with MS (CE-MS) | High sensitivity with MS (GC-MS, LC-MS) |

Advanced Chromatographic Separation Techniques for Isotopic Mixtures

Separating compounds that differ only by isotopic substitution (isotopologues) presents a significant analytical challenge due to the minimal mass differences. Advanced chromatographic techniques are employed to achieve this separation by exploiting subtle variations in physical and chemical properties.

High-Resolution GC (HRGC) and HPLC: Specialized GC and HPLC columns, often with tailored stationary phases, can provide the necessary selectivity to resolve isotopologues. For instance, certain stationary phases exhibit different interactions with molecules containing 12C versus 13C, leading to differential retention. chromatographyonline.comarxiv.orgnih.govresearchgate.net High-resolution GC, particularly when coupled with sensitive mass spectrometry (HRGC/HRMS), can achieve very precise separations. arxiv.orgnih.gov

Recycle Chromatography: This technique involves repeatedly passing the sample through a chromatographic column. By increasing the number of theoretical plates, recycle chromatography enhances the resolution, making it possible to separate compounds with very small differences in their retention times, such as isotopologues. chromatographyonline.comacs.org

Chiral Chromatography: While not directly related to isotopic substitution in all cases, advances in chiral stationary phases have also demonstrated the ability to separate compounds based on isotopic chirality, where the presence of a deuterium (B1214612) atom creates a chiral center. This highlights the sensitivity of modern chromatographic systems to subtle molecular differences. chromatographyonline.comacs.orgresearchgate.net

These advanced chromatographic methods are crucial for obtaining pure fractions of specific isotopologues of this compound, which can then be analyzed by other techniques like IRMS or NMR for detailed characterization.

| Technique | Principle | Stationary Phase Examples | Mobile Phase Considerations | Application to Isotopologues |

| High-Resolution GC (HRGC) | Separation based on volatility and differential interaction with stationary phase | Various, including nonpolar, polar, and specialty phases | Optimized for volatility and separation of closely eluting peaks | Separation of volatile isotopologues based on subtle differences in physical properties. |

| Recycle Chromatography | Repeated passage through a column to increase theoretical plates and resolution | High-efficiency columns (e.g., C18 silica) | Optimized for retention and selectivity to maximize separation factor per cycle | Enhanced resolution for very similar compounds, including isotopologues. |

| HPLC with Specialized Columns | Separation based on differential partitioning/adsorption, enhanced by specific column chemistries | Chiral phases, phases with specific interaction capabilities | Tunable mobile phases (e.g., solvent mixtures, pH) to optimize selectivity and retention | Separation of isotopologues, including those with isotopic chirality, by exploiting subtle interaction differences. |

Future Perspectives and Emerging Research Directions

Novel Applications of 2-Methyl-13C-Furan in Green Chemistry and Sustainable Synthesis

The principles of green chemistry emphasize the development of environmentally benign and sustainable chemical processes. This compound can play a significant role in this domain. As a furan (B31954) derivative, it can potentially be synthesized from renewable biomass feedstocks, aligning with sustainable sourcing uliege.beresearchgate.netrsc.orgacs.org. When labeled with 13C, it can serve as a powerful tracer to elucidate reaction mechanisms in catalytic processes, helping to design more efficient and selective catalysts for biomass conversion or other sustainable transformations catalysis.blogoup.comresearchgate.net. Its use can aid in understanding the fate of furan-based compounds in bio-based material production and in developing life cycle assessments for greener chemical pathways researchgate.netwrc.org.za.

Expansion into Advanced Materials Science: Labeled Furan Building Blocks for Next-Generation Polymers and Nanothreads

Interdisciplinary Research Opportunities with this compound as a Universal Tracer

The stable 13C isotope makes this compound an excellent candidate for use as a universal tracer across a broad spectrum of scientific disciplines. In chemical kinetics and reaction mechanism studies, it can help track the precise pathways and rates of chemical transformations, particularly in complex systems where traditional methods fall short catalysis.blogresearchgate.net. In biological and environmental sciences, it can be used to trace metabolic pathways, understand the uptake and distribution of furan-containing compounds in organisms, or monitor their environmental fate and degradation researchgate.netwrc.org.zacreative-proteomics.comfrontiersin.orgacs.orgfrontiersin.org. Its application as a tracer can provide invaluable data for fields ranging from pharmaceutical research (e.g., drug metabolism studies) to environmental monitoring and ecotoxicology, fostering interdisciplinary collaborations and advancing fundamental scientific understanding.

Q & A

Q. What are the standard methods for synthesizing 2-Methyl-13C-furan with isotopic labeling, and how is purity ensured?

To synthesize this compound, Pd/tetraphosphine-catalyzed coupling of halogenated precursors with isotopically labeled alkynes is a validated approach . Key steps include:

- Isotopic precursor preparation : Use 13C-labeled methyl groups (e.g., 13CH3I) during alkylation.

- Catalytic optimization : Adjust catalyst loading (e.g., 1–5 mol% Pd) and reaction temperature (80–120°C) to maximize yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by GC-MS or HPLC to verify isotopic enrichment (>98% purity) .

Q. How is 13C NMR spectroscopy applied to characterize this compound, and what spectral markers are critical?

13C NMR is essential for confirming isotopic labeling and structural integrity:

- Chemical shifts : The labeled methyl group (13CH3) typically appears at δ 15–18 ppm, while the furan ring carbons resonate at δ 105–155 ppm .

- Signal splitting : Compare with unlabeled analogs to identify isotopic shifts. Cross-reference with databases (e.g., NIST) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected 13C NMR shifts) for this compound?

Discrepancies may arise from solvent effects, impurities, or isotopic scrambling. Mitigation strategies include:

- Control experiments : Synthesize unlabeled analogs under identical conditions to isolate isotopic effects.

- High-resolution MS : Confirm molecular ion peaks ([M]+) to rule out isotopic contamination .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data .

Q. What variables influence the reaction efficiency of Pd-catalyzed coupling for this compound synthesis, and how are they optimized?

Critical variables include:

- Catalyst selection : Tetraphosphine ligands enhance Pd stability, reducing deactivation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.

- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions.

- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. How should researchers address the lack of toxicological data for this compound in experimental design?

In absence of

- Apply precautionary principles : Use fume hoods, personal protective equipment (PPE), and waste segregation protocols .

- Analog-based risk assessment : Compare with structurally similar compounds (e.g., 2-pentylfuran) evaluated by EFSA for genotoxicity thresholds .

- Collaborative studies : Partner with toxicology labs to conduct Ames tests or in vitro cytotoxicity assays .

Q. What mechanistic insights can be gained using 13C isotopic tracing in furan derivative reactions?

13C labeling enables tracking of:

- Reaction pathways : Monitor methyl group migration or ring-opening intermediates via 13C NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates between labeled and unlabeled compounds to infer rate-limiting steps .

- Metabolic studies : In biological systems, trace 13C incorporation into metabolites using LC-MS .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|